molecular formula C22H25N3O2S B12587104 2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide

2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B12587104
M. Wt: 395.5 g/mol
InChI Key: WGLLQAONYHNFOY-UHFFFAOYSA-N
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Description

2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the substitution of a suitable leaving group with a thiol or sulfide reagent.

    Attachment of the Acetamide Moiety: This is typically done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The quinazoline core is known to interact with various kinases, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-hydroxyethyl)acetamide
  • **2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-ethoxyethyl)acetamide

Uniqueness

2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the methoxyethyl group may influence its solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C22H25N3O2S/c1-4-16-8-9-19-18(13-16)22(28-14-20(26)23-10-11-27-3)25-21(24-19)17-7-5-6-15(2)12-17/h5-9,12-13H,4,10-11,14H2,1-3H3,(H,23,26)

InChI Key

WGLLQAONYHNFOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCCOC)C3=CC=CC(=C3)C

Origin of Product

United States

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